molecular formula C16H16BrN3O2 B6057487 N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B6057487
M. Wt: 362.22 g/mol
InChI Key: BRDKFUGNWWNKDV-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as BHAM, is a chemical compound that has been widely used in scientific research due to its unique properties. BHAM is a hydrazone derivative of 2-acetylpyridine and has been found to exhibit a range of interesting biological activities.

Mechanism of Action

The mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been found to exhibit a range of biological activities. However, there are also some limitations to its use in lab experiments. N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been found to exhibit some cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One area of research could focus on the development of new synthetic methods for N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide that are more efficient and scalable. Another area of research could focus on the development of new derivatives of N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide that exhibit improved biological activity and selectivity. Additionally, further research could be done to investigate the potential therapeutic applications of N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in various disease models.

Synthesis Methods

The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide involves the reaction between 2-acetylpyridine and 5-bromo-2-hydroxybenzaldehyde in the presence of hydrazine hydrate and acetic acid. The reaction yields N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide as a yellow crystalline compound with a melting point of 238-240°C. The purity of the compound can be determined by thin-layer chromatography or high-performance liquid chromatography.

Scientific Research Applications

N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been extensively studied in scientific research due to its unique properties. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral activities. N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been used in various scientific studies to investigate its potential therapeutic applications, including its use as an anticancer agent, an anti-inflammatory agent, and an antiviral agent.

properties

IUPAC Name

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-8-13(17)6-7-15(12)21/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDKFUGNWWNKDV-OCKHKDLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide

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